Home > Products > Building Blocks P4649 > 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine - 910818-29-0

2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Catalog Number: EVT-1752368
CAS Number: 910818-29-0
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multi-step synthesis from a pyrrole precursor: One approach starts with 1-benzyl-2-formylpyrrole and involves several steps including condensation, cyclization, and deprotection reactions to achieve the target molecule [].

  • Direct conjugation with N-acetylglucosamine: Research has highlighted an unusual metabolic pathway in cynomolgus monkeys where 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine undergoes direct conjugation with N-acetylglucosamine []. This observation suggests potential species-specific metabolism differences.

  • Palladium-catalyzed amination: This method allows for the introduction of various substituents at the 4-position of the pyrrolopyridine core, enabling the exploration of structure-activity relationships for different biological targets [].

Chemical Reactions Analysis
  • N-Alkylation: This reaction allows for the introduction of different alkyl groups at the amine nitrogen, influencing the molecule's physicochemical properties and biological activity [, ].

  • Condensation reactions: The amine group participates in condensation reactions with aldehydes, ketones, and carboxylic acid derivatives, leading to the formation of imines, enamines, and amides, respectively [, , ]. These reactions are crucial for generating diverse libraries of compounds with modified pharmacological properties.

  • Metal-catalyzed cross-coupling reactions: These reactions enable the introduction of aryl or heteroaryl substituents at the 4-position of the pyrrolopyridine ring, further expanding the structural diversity and pharmacological potential of this scaffold [].

Mechanism of Action
  • Cyclin-dependent kinase (CDK) inhibition: Certain 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine derivatives act as CDK inhibitors, specifically targeting CDK1 and CDK2, leading to cell cycle arrest and apoptosis in cancer cells [].

  • Vascular endothelial growth factor receptor-2 (VEGFR-2) antagonism: A derivative of 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, BMS-645737, exhibits potent and selective VEGFR-2 antagonist activity, inhibiting tumor angiogenesis and growth [].

Applications
  • Anticancer therapy: Various derivatives display potent anticancer activities by inhibiting CDKs, inducing apoptosis, and suppressing tumor growth in preclinical models [, ].
  • Anti-inflammatory therapy: Some derivatives exhibit promising anti-inflammatory effects, making them potential candidates for treating inflammatory diseases [, ].

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

Compound Description:

BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 antagonist. Research has focused on its metabolism in various species including cynomolgus monkeys, dogs, mice, and rats. The compound undergoes a multistep metabolic process involving oxidation and conjugation reactions. []

Relevance:

This compound shares the core structure of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. It features the same substituted pyrrolopyridine core, with the 2-methyl and 5-amino groups present. []

[(3-Bromo-2-ethyl-5-methyl-7H-pyrrolido[2,3-b]pyridinium)(CH3CO2)4Cu2]

Compound Description:

This compound features a copper paddlewheel structure and displays strong antiferromagnetic interactions (-400 K). The compound is formed through a serendipitous reaction involving 2-amino-5-methylpyridine and copper acetate in 2-butanone, where the bicyclic ligand is synthesized in situ. []

Relevance:

This compound contains a 3-bromo-2-ethyl-5-methyl-7H-pyrrolido[2,3-b]pyridinium moiety. While not directly analogous to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, both compounds share a similar pyrrolopyridine scaffold with variations in substituents at the 2 and 3 positions. []

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib)

Compound Description:

Pexidartinib dihydrochloride dihydrate is a salt form of the drug pexidartinib. This molecule shows the protonation of nitrogen atoms in both the central pyridine ring and the pyrrolopyridine group. []

Relevance:

Pexidartinib features a 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl moiety. Although it lacks the 2-methyl substituent present in 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, both compounds share the fundamental pyrrolopyridine core structure. []

3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide (Compound 22)

Compound Description:

Compound 22 shows potent activity as a type II CDK8 inhibitor, demonstrating significant potential as a treatment for colorectal cancer. []

Relevance:

Compound 22 incorporates the 1H-pyrrolo[2,3-b]pyridin-5-yl group into its structure. This shared structural feature highlights its relation to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, despite the absence of the 2-methyl substituent in Compound 22. []

4-((cis-1-(4-Chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Compound 31g)

Compound Description:

Compound 31g, particularly its (S,S)-enantiomer (38a), demonstrates potent and selective inhibition of JAK1. []

Relevance:

This compound utilizes an N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide core structure. Although it lacks the amino group at the 5-position of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine and includes a carboxamide substituent, the shared pyrrolopyridine core highlights their structural relationship. []

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine

Compound Description:

This compound was synthesized as a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []

Relevance:

While structurally similar to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, this compound features a distinct arrangement of the pyrrole and pyridine rings, resulting in a pyrrolo[3,2-c]pyridine core instead of the pyrrolo[2,3-b]pyridine scaffold found in the target compound. []

4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

Compound Description:

Similar to the previous compound, this molecule was also synthesized as a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []

Relevance:

This compound shares the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Despite the difference in the position of the methyl and amino substituents on the pyridine ring, their shared core structure highlights their structural relationship. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (Compound 7d-6)

Compound Description:

This compound exhibits significant potency as a platelet-derived growth factor (PDGF) inhibitor, particularly towards PDGF receptor beta. []

Relevance:

Compound 7d-6 contains a 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl moiety in its structure. While lacking the 2-methyl and 5-amino substituents found in 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, the presence of the pyrrolopyridine core demonstrates a structural connection between the two compounds. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one Derivatives

Compound Description:

This series of compounds represents derivatives of compound 7d-6, designed and synthesized to develop novel and effective PDGF-beta receptor inhibitors. Among these, compound 7d-9 exhibits potent and selective inhibitory activity. []

Relevance:

These derivatives are structurally related to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine through their shared 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl core structure. Despite modifications to the core, their shared pyrrolopyridine moiety signifies their structural connection. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one Derivative (Compound 7b-2)

Compound Description:

Compound 7b-2, a specific derivative within the 7-[3-(cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one series, shows potent inhibitory activity against both PDGF- and VEGF-induced signaling pathways. []

Relevance:

This compound shares the same 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl core structure with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, establishing a structural relationship despite the differences in substituents and modifications to the core. []

1H-Pyrrolo[2,3-b]pyridine Derivatives (Nortopsentin Analogues)

Compound Description:

This series of nortopsentin analogues, specifically compounds 1f, 3f, and 1l, act as cyclin-dependent kinase 1 inhibitors. These compounds have been investigated for their effects on diffuse malignant peritoneal mesothelioma (DMPM). []

Relevance:

These nortopsentin analogues share the central 1H-pyrrolo[2,3-b]pyridine scaffold with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. The variations in substituents around the core structure highlight their close structural relationship. []

3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine (Compound 1f)

Compound Description:

Compound 1f is a nortopsentin analogue and a potent cyclin-dependent kinase 1 inhibitor, demonstrating significant potential as a treatment for diffuse malignant peritoneal mesothelioma (DMPM). []

Relevance:

This compound contains the 1H-pyrrolo[2,3-b]pyridine core structure, highlighting its structural similarity to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine despite the absence of the 2-methyl and 5-amino substituents. []

3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (Compound 3f)

Compound Description:

Similar to compound 1f, compound 3f is a nortopsentin analogue and a potent cyclin-dependent kinase 1 inhibitor that has demonstrated significant potential as a treatment for diffuse malignant peritoneal mesothelioma (DMPM). []

Relevance:

This compound shares a core 1-methyl-1H-pyrrolo[2,3-b]pyridine structure with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. While lacking the 5-amino substituent, their closely related structures contribute to their similar biological activities. []

3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (Compound 1l)

Compound Description:

Compound 1l, another nortopsentin analogue, is a potent cyclin-dependent kinase 1 inhibitor. It displays encouraging results in preclinical studies as a potential treatment for diffuse malignant peritoneal mesothelioma (DMPM). []

Relevance:

This compound shares a core structure of 1-methyl-1H-pyrrolo[2,3-b]pyridine with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. While it lacks the 5-amino substituent, the common pyrrolopyridine core contributes to their structural similarity. []

3-Amino-6-ethoxy-4-phenyl-1H-pyrrolo[2,3-b]pyridine-2,5-dicarbonitrile

Compound Description:

This compound is synthesized from (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile using triphenylphosphine or polymer-bound triphenylphosphine. []

Relevance:

Although it shares a pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, this compound differs significantly in its substitution pattern, featuring an amino group at the 3-position, an ethoxy group at the 6-position, a phenyl group at the 4-position, and dicarbonitrile substituents at the 2- and 5-positions. []

(Z)-2-Phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (Compound 1)

Compound Description:

Compound 1 is a starting point in a series of synthetic steps leading to the development of potent Cdc7 kinase inhibitors. []

Relevance:

This compound incorporates a 1H-pyrrolo[2,3-b]pyridin-3-ylmethylene moiety, demonstrating a structural connection to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Although it lacks the 2-methyl and 5-amino substituents, the shared pyrrolopyridine core highlights their structural relationship. []

(Z)-2-(Benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one (Compound 42)

Compound Description:

Compound 42 is a potent ATP-mimetic inhibitor of Cdc7 kinase with an IC50 value of 7 nM. It is structurally related to compound 1, another compound studied for Cdc7 kinase inhibition. []

Relevance:

This compound features a 1H-pyrrolo[2,3-b]pyridin-3-ylmethylene group, indicating a structural link to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Despite the absence of the 2-methyl and 5-amino substituents, the shared pyrrolopyridine core emphasizes their structural relationship. []

4-Amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (Compound 8)

Compound Description:

Compound 8, along with its closely related analog compound 9, represents a novel pyrrolo[2,3-b]pyridine scaffold with potential biological activity. These compounds were synthesized and characterized as part of a study exploring new biologically active pyrrolopyridine derivatives. []

Relevance:

Although sharing the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, this compound features a distinct substitution pattern, with an amino group at the 4-position, a 1-(2,4-dichlorophenyl) group at the 1-position, a 3-(3,4-dimethoxyphenyl) group at the 3-position, a phenyl group at the 6-position, and a carbonitrile substituent at the 5-position. []

4-Amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (Compound 9)

Compound Description:

Compound 9 is a close analog of compound 8, also featuring a novel pyrrolo[2,3-b]pyridine scaffold with potential biological activity. []

Relevance:

Similar to compound 8, this compound shares the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine but with a different substitution pattern, including an amino group at the 4-position, a 6-(4-chlorophenyl) group at the 6-position, a 1-(2,4-dichlorophenyl) group at the 1-position, a 3-(3,4-dimethoxyphenyl) group at the 3-position, and a carbonitrile substituent at the 5-position. []

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides

Compound Description:

This series of compounds focuses on identifying potent and selective 5-HT1F receptor agonists. This research aimed to develop new drugs for treating migraines based on the activity of the selective 5-HT1F receptor agonist LY334370 (compound 1a). []

Relevance:

These compounds, while structurally resembling 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, feature a distinct pyrrolo[3,2-b]pyridine core instead of the pyrrolo[2,3-b]pyridine scaffold found in the target compound. This difference arises from the reversed arrangement of the pyrrole and pyridine rings within the core structure. []

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]acetamide (Compound 3b)

Compound Description:

Compound 3b, a specific compound within the N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides series, exhibits high selectivity for the 5-HT1F receptor over other 5-HT1 receptor subtypes. This selectivity makes it a promising candidate for the development of novel migraine treatments. []

Relevance:

This compound, while possessing a pyrrolopyridine core, features a pyrrolo[3,2-b]pyridine arrangement different from the pyrrolo[2,3-b]pyridine scaffold in 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Despite this difference, the shared pyrrolopyridine core structure highlights their structural relationship. []

4-Phenylamino-7-azaindole

Compound Description:

This 7-azaindole derivative, synthesized as a cytokinin analogue, exhibits potent inhibitory effects on the growth of the myeloblastic HL-60 cell line. Its mechanism of action involves cyclin-dependent kinase (CDK) inhibition, particularly targeting CDK1 and CDK2. []

Relevance:

7-azaindole is another name for pyrrolo[2,3-b]pyridine. [] This compound shares the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. It has a phenylamino group at the 4-position. []

4-Benzylamino-7-azaindole

Compound Description:

This 7-azaindole derivative, synthesized as a cytokinin analogue, exhibits potent inhibitory effects on the growth of the myeloblastic HL-60 cell line. Its mechanism of action involves cyclin-dependent kinase (CDK) inhibition, particularly targeting CDK1 and CDK2. []

Relevance:

7-azaindole is another name for pyrrolo[2,3-b]pyridine. [] This compound shares the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. It has a benzylamino group at the 4-position. []

4-Phenethylamino-7-azaindole

Compound Description:

This 7-azaindole derivative, synthesized as a cytokinin analogue, exhibits potent inhibitory effects on the growth of the myeloblastic HL-60 cell line, with an estimated IC50 of 2 μM. Its mechanism of action involves cyclin-dependent kinase (CDK) inhibition, particularly targeting CDK1 and CDK2. Notably, it exhibits cell cycle inhibition without inducing apoptosis. []

Relevance:

7-azaindole is another name for pyrrolo[2,3-b]pyridine. [] This compound shares the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. It has a phenethylamino group at the 4-position. []

4-Phenylpiperazylamino-7-azaindole

Compound Description:

This 7-azaindole derivative, synthesized as a cytokinin analogue, exhibits potent inhibitory effects on the growth of the myeloblastic HL-60 cell line. Its mechanism of action involves cyclin-dependent kinase (CDK) inhibition, particularly targeting CDK1 and CDK2. []

Relevance:

7-azaindole is another name for pyrrolo[2,3-b]pyridine. [] This compound shares the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. It has a phenylpiperazylamino group at the 4-position. []

4-Phenylamino-N-methyl-7-azaindole

Compound Description:

This N-methylated 7-azaindole derivative, synthesized as a cytokinin analogue, exhibits potent inhibitory effects on the growth of the myeloblastic HL-60 cell line, with an estimated IC50 of 2 μM. Its mechanism of action involves cyclin-dependent kinase (CDK) inhibition, particularly targeting CDK1 and CDK2. Notably, it induces apoptosis at a concentration of 10 μM. []

Relevance:

7-azaindole is another name for pyrrolo[2,3-b]pyridine. [] This compound shares the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Compared to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, it has a methyl group on the pyrrole ring and a phenylamino group at the 4-position. []

4-Benzylamino-N-methyl-7-azaindole

Compound Description:

This N-methylated 7-azaindole derivative, synthesized as a cytokinin analogue, exhibits potent inhibitory effects on the growth of the myeloblastic HL-60 cell line. Its mechanism of action involves cyclin-dependent kinase (CDK) inhibition, particularly targeting CDK1 and CDK2. []

Relevance:

7-azaindole is another name for pyrrolo[2,3-b]pyridine. [] This compound shares the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Compared to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, it has a methyl group on the pyrrole ring and a benzylamino group at the 4-position. []

4-Phenetylamino-N-methyl-7-azaindole

Compound Description:

This N-methylated 7-azaindole derivative, synthesized as a cytokinin analogue, exhibits potent inhibitory effects on the growth of the myeloblastic HL-60 cell line. Its mechanism of action involves cyclin-dependent kinase (CDK) inhibition, particularly targeting CDK1 and CDK2. []

Relevance:

7-azaindole is another name for pyrrolo[2,3-b]pyridine. [] This compound shares the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Compared to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, it has a methyl group on the pyrrole ring and a phenethylamino group at the 4-position. []

4-Phenylpiperazylamino-N-methyl-7-azaindole

Compound Description:

This N-methylated 7-azaindole derivative, synthesized as a cytokinin analogue, exhibits potent inhibitory effects on the growth of the myeloblastic HL-60 cell line. Its mechanism of action involves cyclin-dependent kinase (CDK) inhibition, particularly targeting CDK1 and CDK2. []

Relevance:

7-azaindole is another name for pyrrolo[2,3-b]pyridine. [] This compound shares the pyrrolo[2,3-b]pyridine core with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Compared to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, it has a methyl group on the pyrrole ring and a phenylpiperazylamino group at the 4-position. []

Properties

CAS Number

910818-29-0

Product Name

2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11)

InChI Key

DADDTRDATXSKGH-UHFFFAOYSA-N

SMILES

CC1=CC2=CC(=CN=C2N1)N

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.